2-Ethoxyprop-2-enyl acetate
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Overview
Description
2-Ethoxyprop-2-enyl acetate is an organic compound with the molecular formula C7H12O3. It is an ester formed from the reaction of 2-ethoxyprop-2-en-1-ol and acetic acid. This compound is a colorless liquid with a pleasant odor and is partially soluble in water. Esters like this compound are commonly used in various industrial applications due to their solvent properties and pleasant fragrances.
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing 2-Ethoxyprop-2-enyl acetate is through esterification. This involves the reaction of 2-ethoxyprop-2-en-1-ol with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining the desired reaction conditions and improving efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxyprop-2-enyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to form 2-ethoxyprop-2-en-1-ol and acetic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Major Products Formed:
Hydrolysis: 2-ethoxyprop-2-en-1-ol and acetic acid.
Reduction: 2-ethoxyprop-2-en-1-ol.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
2-Ethoxyprop-2-enyl acetate has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in the formulation of various biological assays and experiments due to its solvent properties.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the manufacture of coatings, adhesives, and fragrances due to its pleasant odor and solvent capabilities.
Mechanism of Action
The mechanism of action of 2-Ethoxyprop-2-enyl acetate primarily involves its role as a solvent and reactant in chemical reactions. As an ester, it can participate in nucleophilic acyl substitution reactions, where the ester group is replaced by another nucleophile. This property makes it useful in various synthetic applications. Additionally, its ability to dissolve a wide range of compounds makes it valuable in formulations and industrial processes.
Comparison with Similar Compounds
Ethyl acetate: Another ester with similar solvent properties but a different molecular structure.
Methyl butyrate: An ester with a fruity odor, used in flavorings and fragrances.
Propyl acetate: Similar solvent properties, used in coatings and adhesives.
Uniqueness: 2-Ethoxyprop-2-enyl acetate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its ability to participate in various chemical reactions and its pleasant odor make it a versatile compound in both research and industrial applications.
Properties
CAS No. |
76524-71-5 |
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Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-ethoxyprop-2-enyl acetate |
InChI |
InChI=1S/C7H12O3/c1-4-9-6(2)5-10-7(3)8/h2,4-5H2,1,3H3 |
InChI Key |
PLNQLUGDZHDPRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)COC(=O)C |
Origin of Product |
United States |
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